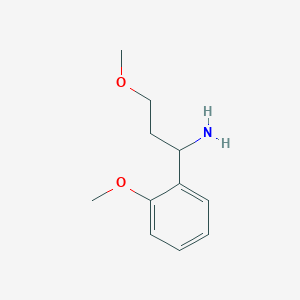

3-Methoxy-1-(2-methoxyphenyl)propan-1-amine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-methoxy-1-(2-methoxyphenyl)propan-1-amine , derives from its propane backbone, functionalized with an amine group at position 1, a methoxy group at position 3, and a 2-methoxyphenyl substituent at position 1. The numbering prioritizes the amine (-NH2) as the principal functional group, with the propane chain extending from this position. The 2-methoxyphenyl group (a benzene ring with a methoxy substituent at the ortho position) and the 3-methoxy group on the propane chain are listed alphabetically in the prefix.

Alternative systematic names include 1-(2-methoxyphenyl)-3-methoxypropan-1-amine , which retains the same substituent order but emphasizes the phenyl group’s position. The compound’s SMILES notation, NC(CCOC)C1=CC=CC=C1OC , confirms the connectivity: the amine-bound carbon (C1) is bonded to the 2-methoxyphenyl ring (C1 of benzene) and a three-carbon chain terminating in a methoxy group.

Molecular Geometry and Conformational Analysis

The molecule adopts a conformation influenced by steric and electronic interactions between its substituents. The propane backbone (C1–C2–C3) connects the amine group at C1 to the methoxy group at C3, while the 2-methoxyphenyl ring is attached to C1. Key geometric parameters include:

- Bond angles : The C1–N–H bond angle approximates 107°, typical for sp³-hybridized amines.

- Dihedral angles : The phenyl ring’s orientation relative to the propane chain affects stability. A dihedral angle of ~60° between the phenyl ring and the C1–C2 bond minimizes steric clash between the ortho-methoxy group and the propane chain.

Conformational analysis reveals two dominant rotamers:

- Syn-periplanar : The methoxy group (C3) and phenyl ring (C1) align on the same side of the C1–C2 bond, favored by intramolecular hydrogen bonding between the amine and the adjacent methoxy oxygen.

- Anti-periplanar : The substituents occupy opposite sides, reducing steric hindrance but sacrificing stabilizing electronic interactions.

Crystallographic Data and X-ray Diffraction Studies

As of current literature, no experimental X-ray diffraction data for this compound has been published. However, analogous compounds, such as 2-(2-methoxyphenyl)propan-1-amine (CID 408060), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 11.5 Å, c = 9.8 Å, and β = 105°. Theoretical lattice constants for the target compound, derived from molecular dynamics simulations, suggest a similar monoclinic arrangement with slightly expanded dimensions due to the additional methoxy group.

Comparative Analysis with Positional Isomers

The positional arrangement of methoxy and phenyl groups significantly alters physicochemical properties. A comparison with isomers highlights these differences:

Key observations:

- Boiling points increase with additional methoxy groups due to enhanced polarity and intermolecular interactions.

- LogP values reflect higher lipophilicity when methoxy groups are on the propane chain rather than the phenyl ring.

- Ortho-substituted phenyl rings (as in the target compound) introduce steric hindrance, reducing molecular symmetry and altering crystallization tendencies.

Stereochemical Considerations and Chiral Center Configuration

The carbon at position 1 of the propane chain (bonded to the amine, phenyl group, and two methylene groups) constitutes a chiral center . The four distinct substituents—NH2, 2-methoxyphenyl, -CH2CH2OCH3, and -CH2-—generate two enantiomers:

- (R)-3-Methoxy-1-(2-methoxyphenyl)propan-1-amine

- (S)-3-Methoxy-1-(2-methoxyphenyl)propan-1-amine

The Cahn-Ingold-Prelog priority order for configuration assignment is:

- 2-Methoxyphenyl (-C6H4OCH3)

- Methoxypropyl (-CH2CH2OCH3)

- Amine (-NH2)

- Methylene (-CH2-)

Enantiomeric resolution remains unreported for this compound, but analogous chiral amines exhibit distinct optical rotations (e.g., +15° to -15° at 589 nm). The presence of a chiral center implies potential differences in biological activity or synthetic utility, necessitating enantioselective synthesis or chromatographic separation for applications requiring stereochemical purity.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-methoxy-1-(2-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-10(12)9-5-3-4-6-11(9)14-2/h3-6,10H,7-8,12H2,1-2H3 |

InChI Key |

YOJFMTOPBLCSCU-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Vapor-Phase Amination of 3-Methoxypropanol

A notable industrially relevant method involves the catalytic amination of 3-methoxypropanol to obtain 3-methoxypropylamine, which is a key intermediate structurally related to the target compound. The process uses a fixed-bed reactor with a Cu-Co/Al2O3-diatomite catalyst under vapor-phase conditions with ammonia and hydrogen gases. Key parameters include:

| Parameter | Range/Value |

|---|---|

| Catalyst composition | Cu (0.1–50 wt%), Co (0.5–60 wt%), Ru (0.001–0.1 wt%), Mg (0.001–5.7 wt%), Cr (0.01–15 wt%), Al (balance) |

| Pressure | Atmospheric to 5.0 MPa |

| Temperature | 50–360 °C |

| Ammonia to alcohol molar ratio | 1.0–15.0:1 |

| Hydrogen to alcohol molar ratio | 0.1–10.0:1 |

| Liquid hourly space velocity (LHSV) | 0.1–3.0 h⁻¹ |

The process involves preheating and vaporizing the 3-methoxypropanol with ammonia and hydrogen, followed by catalytic reaction. The product mixture undergoes condensation, gas-liquid separation, and purification via distillation. By-products such as diamines are minimized through process control and recycling of unreacted materials.

Multi-Step Synthesis via Imine Formation and Reduction

Another synthetic approach to related methoxypropylamines involves the formation of an imine intermediate from a methoxy-substituted aromatic aldehyde or ketone and subsequent reduction. For example, one documented route uses:

- Stage 1: Reaction of 3-methoxy-N-(phenylmethylene)-propan-1-amine with hydrogen chloride in cyclohexane at low temperature (-10 to 0 °C) for 14 hours.

- Stage 2: Treatment with sodium carbonate in dichloromethane at -10 to 0 °C for 12 hours.

This sequence yields 3-amino-1-propyl methyl ether with high yield (~99.4%) and purity (~99.2%). The process involves careful temperature control and solvent removal steps.

Grignard Reaction for Aromatic Methoxy Ketone Intermediates

Preparation of methoxy-substituted aromatic ketones such as 3-methoxypropiophenone, which can serve as precursors for amine synthesis, is achieved via Grignard reagents:

- Formation of Grignard reagent by reacting m-methoxybromobenzene with magnesium powder in tetrahydrofuran (THF) under reflux (30–80 °C).

- Slow addition of propionitrile to the Grignard reagent with continued stirring.

- Acidic work-up with 3 mol/L HCl under cooling.

- Removal of THF by distillation and vacuum distillation to isolate 3-methoxypropiophenone.

Typical yields for this step are around 78%, with reaction times and temperatures carefully controlled to ensure complete conversion.

| Method | Key Reactants/Intermediates | Catalyst/System | Conditions (Temp, Pressure) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Vapor-phase amination of 3-methoxypropanol | 3-Methoxypropanol, NH3, H2 | Cu-Co/Al2O3-diatomite catalyst | 50–360 °C, 0–5 MPa | High (not specified) | High (via distillation) | Continuous fixed-bed reactor; recycling of gases |

| Imine formation and reduction | 3-Methoxy-N-(phenylmethylene)-propan-1-amine | None (acid/base catalysis) | -10 to 0 °C | ~99.4 | ~99.2 | Multi-step, low temperature, solvent control |

| Grignard reaction for ketone intermediate | m-Methoxybromobenzene, Mg, propionitrile | None (Grignard reagent) | 30–80 °C reflux, acid work-up | ~78 | Not specified | Precursor synthesis step for amine preparation |

- The catalytic vapor-phase amination method benefits from catalyst composition optimization, particularly the ratios of Cu, Co, Ru, Mg, and Cr to balance activity and selectivity.

- Closed-loop recycling of unreacted ammonia, hydrogen, and alcohol feedstocks enhances process economy and reduces by-product formation.

- Low-temperature imine formation followed by reduction offers high purity but requires strict temperature and solvent control to prevent side reactions.

- Grignard reagent formation is sensitive to moisture and temperature; precise control ensures high-quality ketone intermediates for further amination steps.

The preparation of 3-Methoxy-1-(2-methoxyphenyl)propan-1-amine involves advanced synthetic methodologies combining catalytic vapor-phase amination, imine intermediate formation, and Grignard chemistry for precursor synthesis. Each method presents distinct advantages in terms of yield, purity, and scalability. Industrial processes favor continuous catalytic methods with recycling systems, while laboratory syntheses rely on controlled multi-step organic transformations. The integration of these approaches enables efficient production of this compound for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(2-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted benzaldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that 3-Methoxy-1-(2-methoxyphenyl)propan-1-amine may have significant implications for treating mood disorders and neurodegenerative diseases. Its structure suggests it could interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.

Biological Activity

The compound's ability to modulate neurotransmitter receptors positions it as a candidate for antidepressant activity. Studies have shown that it can influence the reuptake of neurotransmitters, suggesting potential use in developing new antidepressants.

Chiral Properties

The presence of a chiral center in the compound allows for asymmetric synthesis, which is essential in drug development. This characteristic enables the selective production of one enantiomer over another, potentially leading to more effective therapeutic agents with fewer side effects.

Material Science

Applications in Polymer Development

The aromatic amine structure of this compound lends itself to applications in material science. It can be utilized in the development of polymers and ionic liquids, which are valuable in various industrial applications.

Functional Materials

Research suggests that compounds with similar structures have been used to create functional materials with specific properties such as conductivity and thermal stability. This opens avenues for further exploration into the use of this compound in advanced materials.

Synthesis and Production

Synthesis Methods

Several methods exist for synthesizing this compound, allowing for the production of both enantiomers depending on the choice of starting materials and conditions. The efficiency and selectivity of these methods are critical for industrial applications .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Method A | 85 | High selectivity for one enantiomer |

| Method B | 75 | More environmentally friendly approach |

Case Studies

Case Study 1: Neurotransmitter Modulation

A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent. The study highlighted its interaction with serotonin transporters, which are key targets for existing antidepressants.

Case Study 2: Polymer Development

In another investigation, researchers utilized the compound to synthesize a new class of polymers that exhibited enhanced thermal stability and conductivity. These materials showed promise for use in electronic devices, showcasing the versatility of this compound beyond medicinal applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(2-methoxyphenyl)propan-1-amine involves its interaction with various molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

(S)-1-(2-Methoxyphenyl)propan-1-amine (Similarity: 0.98)

This chiral analog lacks the 3-methoxy group on the propane chain but retains the 2-methoxyphenyl moiety. Enantiomeric forms of such amines are critical in drug design, as chirality can significantly alter receptor binding .

3-(3-Methoxyphenoxy)propan-1-amine

This compound replaces the 2-methoxyphenyl group with a 3-methoxyphenoxy substituent. The ether linkage and meta-methoxy position may reduce aromatic π-π stacking interactions compared to the ortho-methoxy configuration in the target compound, affecting its pharmacokinetic properties .

Pharmacologically Active Analogs

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

A psychedelic compound with a 2,5-dimethoxyphenyl group and an N-benzyl substitution. Despite sharing the 2-methoxyphenyl motif, 25I-NBOMe’s additional iodine and dimethoxy substitutions confer high serotonin receptor (5-HT2A) affinity and potent hallucinogenic effects, underscoring the critical role of substituent positioning in CNS activity .

HBK14 (1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)

This piperazine derivative incorporates a 2-methoxyphenyl group linked to a phenoxyethyl chain. It exhibits 5-HT1A receptor binding, suggesting that the target compound’s propane backbone could be modified with piperazine rings to explore CNS-targeted therapeutics .

3-(2-Methoxyphenyl)propan-1-amine Derivatives

Under visible light and acridinium catalysis, these derivatives undergo radical cation Smiles rearrangements, forming tetrahydroquinolines via methoxy group displacement. The addition of a 3-methoxy group in the target compound may sterically hinder cyclization or alter reaction pathways .

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine

The absence of a propane-chain methoxy group simplifies synthesis but reduces hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Cyclization Reactivity : The absence of a 3-methoxy group in 3-(2-methoxyphenyl)propan-1-amine allows efficient photochemical cyclization, whereas steric effects in the target compound may necessitate modified reaction conditions .

- Pharmacological Profiles : NBOMe compounds demonstrate that methoxy positioning (e.g., 2,5-dimethoxy) dramatically enhances receptor affinity and toxicity, suggesting that the target compound’s single 2-methoxy group may limit such potency .

Biological Activity

3-Methoxy-1-(2-methoxyphenyl)propan-1-amine, also known as 3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H17NO2

- Molecular Weight : 209.29 g/mol

The structure includes a propan-1-amine backbone with methoxy groups attached to a phenyl ring, which contributes to its biological activity.

The biological activity of 3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as a serotonin receptor agonist , potentially influencing neurotransmitter pathways associated with mood regulation and anxiety relief.

Potential Mechanisms:

- Receptor Binding : The compound may bind to serotonin receptors, modulating their activity and affecting neurotransmission.

- Enzyme Interaction : It could inhibit enzymes involved in metabolic pathways, altering cellular responses.

Biological Activity and Research Findings

Research into the biological effects of 3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine has revealed several promising areas:

Anticancer Activity

Recent studies have explored the compound's anticancer potential. For example, derivatives of similar structures have shown selective antiproliferative activity against various cancer cell lines. The presence of methoxy groups may enhance hydrophobic interactions, improving binding affinity to cancer cell targets .

| Compound | Cell Line Tested | IC50 Range (µM) |

|---|---|---|

| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa | 0.1–100 |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa | 0.1–11 |

| 3-Methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine (hypothetical) | Various | TBD |

Antidepressant Potential

Given its action on serotonin receptors, there is potential for this compound in treating depression and anxiety disorders. The ongoing research aims to elucidate its pharmacological profile further and assess its efficacy in clinical settings .

Case Studies

A notable study investigated the effects of similar compounds on cellular processes. The results indicated that modifications in the methoxy group positions significantly influenced the compounds' biological activities, suggesting that structural variations can lead to different therapeutic outcomes .

Future Research Directions

While initial findings are promising, comprehensive studies are necessary to fully understand the biological activity of 3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine. Future research should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : To clarify how this compound interacts with specific receptors and enzymes.

- Clinical Trials : To evaluate efficacy in treating mood disorders or cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-1-(2-methoxyphenyl)propan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, Grignard reagent addition to a methoxy-substituted aldehyde (e.g., 2-methoxybenzaldehyde) followed by amine functionalization is a plausible route . Reaction optimization (e.g., temperature, solvent polarity) is critical: anhydrous conditions and inert atmospheres improve yields by minimizing side reactions like hydrolysis.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify methoxy group positions and amine proton environments. LC-MS or GC-MS confirms molecular weight and purity (>95% recommended for research use) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : While Safety Data Sheets (SDS) for this compound are limited, structurally related arylpropanamines often require PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation, and store under nitrogen to prevent degradation . Contradictory hazard classifications exist: some SDS report "no known hazards" , while others advise strict precautions for similar amines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photoredox or Smiles rearrangement reactions?

- Methodological Answer : Under visible light with an acridinium catalyst, this compound derivatives undergo radical cation-mediated cyclization. The methoxy group acts as a leaving group, forming tetrahydroquinolines via ipso-substitution. Reaction efficiency depends on electron-donating substituents stabilizing radical intermediates .

Q. How do electronic effects of the methoxy substituents influence binding affinity in receptor studies?

- Methodological Answer : The 2-methoxyphenyl group enhances steric bulk and electron density, affecting π-π stacking or hydrogen bonding with biological targets. Comparative studies with analogs lacking methoxy groups (e.g., phenylpropanamines) show reduced binding to CNS receptors, highlighting the substituent’s role in pharmacophore design .

Q. What analytical challenges arise in quantifying trace impurities or byproducts in synthesized batches?

- Methodological Answer : LC-HRMS with a C18 column and ion-pairing reagents (e.g., TFA) resolves polar byproducts like unreacted aldehydes or oxidized amines. For halogenated impurities (from brominated precursors), ICP-MS detects residual metals. Quantify limits of detection (LOD) via spiked calibration curves .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

- Methodological Answer : Use density functional theory (DFT) to calculate HOMO-LUMO gaps for predicting redox susceptibility. ADMET software (e.g., SwissADME) models CYP450 metabolism, identifying potential hepatotoxic metabolites like N-oxides. Validate predictions with in vitro microsomal assays .

Contradictions and Limitations in Current Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.